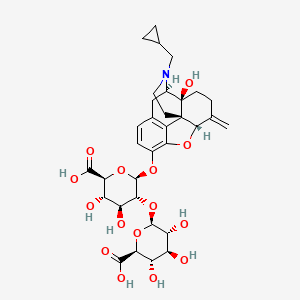

Nalmafene 3-O-diglucuronide

Beschreibung

Nalmafene 3-O-diglucuronide is a glucuronidated metabolite derived from opioid antagonists in the morphinan class. Its systematic chemical name is (5α)-17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-6-methylenemorphinan-3-yl 2-O-β-D-glucopyranurosyl-β-D-glucopyranosiduronic acid, with the molecular formula C₃₃H₄₁NO₁₅ and a molecular weight of 691.68 g/mol . The compound is registered under CAS No. 119465-20-2 and is structurally characterized by the conjugation of two glucuronic acid moieties at the 3-O position of the parent compound, likely enhancing its polarity and metabolic excretion pathways . This compound is a derivative of naltrexone, a potent opioid receptor antagonist used in managing alcohol and opioid dependence .

Eigenschaften

CAS-Nummer |

119465-20-2 |

|---|---|

Molekularformel |

C33H41NO15 |

Molekulargewicht |

691.683 |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H41NO15/c1-12-6-7-33(44)16-10-14-4-5-15(23-17(14)32(33,27(12)46-23)8-9-34(16)11-13-2-3-13)45-31-26(21(38)20(37)25(48-31)29(42)43)49-30-22(39)18(35)19(36)24(47-30)28(40)41/h4-5,13,16,18-22,24-27,30-31,35-39,44H,1-3,6-11H2,(H,40,41)(H,42,43)/t16-,18+,19+,20+,21+,22-,24+,25+,26-,27+,30+,31-,32+,33-/m1/s1 |

InChI-Schlüssel |

SIQVTALXLWFRFE-IAHSGINDSA-N |

SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)CCN3CC8CC8)O |

Synonyme |

nalmafene 3-O-diglucuronide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nalmafene 3-O-diglucuronide involves the glucuronidation of nalmefene. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nalmefene . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors where the enzymatic glucuronidation process can be carried out efficiently. The use of recombinant enzymes or microbial systems expressing the necessary UDP-glucuronosyltransferase enzymes could enhance the yield and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Nalmafene 3-O-diglucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moieties can be cleaved off by β-glucuronidase enzymes . This reaction results in the formation of nalmefene and free glucuronic acid .

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase enzymes, which can be found in various biological systems . The reaction conditions include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 5.0 to 7.0 .

Major Products: The major products formed from the hydrolysis of this compound are nalmefene and glucuronic acid .

Wissenschaftliche Forschungsanwendungen

Nalmafene 3-O-diglucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and excretion of nalmefene in various biological systems . Additionally, it serves as a model compound to investigate the enzymatic processes involved in glucuronidation and the role of UDP-glucuronosyltransferase enzymes .

In the field of medicine, this compound is studied for its potential therapeutic applications in the treatment of alcohol dependence and opioid overdose . Its formation and excretion can provide insights into the pharmacokinetics and pharmacodynamics of nalmefene, aiding in the development of more effective treatment strategies .

Wirkmechanismus

Nalmafene 3-O-diglucuronide itself does not exert significant pharmacological effects. Instead, it is a metabolite formed from nalmefene, which acts as an antagonist at the mu-opioid and delta-opioid receptors and a partial agonist at the kappa-opioid receptor . The formation of this compound facilitates the excretion of nalmefene from the body, thereby reducing its pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₃₃H₄₁NO₁₅ | 691.68 | 119465-20-2 | Two glucuronic acid groups at 3-O |

| Naltrexone | C₂₀H₂₃NO₄ | 341.40 | 16590-41-3 | Cyclopropylmethyl, epoxy ring |

| Naloxone | C₁₉H₂₁NO₄ | 327.37 | 465-65-6 | Allyl group, hydroxyl at C-14 |

| Nalmefene | C₂₁H₂₅NO₃ | 339.43 | 55096-26-9 | 6-Methylene group |

| Methylnaltrexone | C₂₁H₂₆NO₄ | 356.44 | 916205-94-4 | Quaternary ammonium group (N-methyl) |

Key Observations :

- Glucuronidation: Unlike naltrexone and its mono-glucuronidated metabolite (naltrexone 3-glucuronide), this compound contains two glucuronic acid units, significantly increasing its molecular weight and hydrophilicity .

- Substituents : The cyclopropylmethyl and 6-methylene groups in this compound and nalmefene, respectively, enhance opioid receptor binding affinity compared to naloxone .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacological Properties

| Compound | Half-Life (hours) | Bioavailability | Potency (vs. Naloxone) | Clinical Use |

|---|---|---|---|---|

| This compound | ~10–12 (estimated) | Low (IV/IM) | 2–5× higher | Investigational for overdose reversal |

| Naltrexone | 4–13 | 5–40% (oral) | 2× higher | Alcohol/opioid dependence |

| Naloxone | 1–1.5 | <3% (oral) | 1× (reference) | Acute opioid overdose |

| Nalmefene | 8–10 | 40–50% (oral) | 5× higher | Alcohol dependence, opioid reversal |

| Methylnaltrexone | 0.5–2 | Negligible (oral) | Equipotent | Opioid-induced constipation |

Key Findings :

- Potency : this compound exhibits 2–5× higher potency than naloxone in preclinical models, attributed to its prolonged receptor occupancy due to glucuronide-mediated stabilization .

- Duration : Its extended half-life (~10–12 hours) contrasts sharply with naloxone’s short duration (1–1.5 hours), making it a candidate for sustained opioid antagonism .

- Metabolism: The dual glucuronidation enhances renal excretion, reducing systemic toxicity but limiting blood-brain barrier penetration compared to non-conjugated analogs like naltrexone .

Clinical and Research Implications

- Overdose Management : While naloxone remains the gold standard for acute reversal, this compound’s prolonged action is being explored for preventing rebound respiratory depression in overdose cases .

- Alcohol Dependence : Unlike naltrexone (daily dosing), this compound’s extended half-life could support less frequent administration, though clinical trials are pending .

- Limitations : Its high polarity restricts central nervous system penetration, rendering it less effective for reversing centrally mediated opioid effects compared to methylnaltrexone (peripherally restricted) or nalmefene .

Q & A

Q. How can researchers balance novelty and feasibility when exploring novel applications of this compound?

- Methodological Answer : Conduct systematic literature reviews to identify knowledge gaps. Pilot studies using high-throughput screening (HTS) can prioritize high-impact hypotheses while minimizing resource expenditure .

Tables

Table 1: Key Analytical Techniques for this compound

| Technique | Application | Reference |

|---|---|---|

| 2D NMR | Structural elucidation | |

| LC-MS/MS | Quantification in biological samples | |

| PBPK Modeling | In vitro-in vivo extrapolation |

Table 2: Common Pitfalls in Metabolic Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Isobaric interferences | HRMS with resolution >30,000 |

| Enzyme lot variability | Use pooled microsomes/hepatocytes |

| Non-enzymatic hydrolysis | Control incubations at physiological pH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.